5-Fluoropyrimidin-2-amine
Overview
Description
5-Fluoropyrimidin-2-amine is an organic compound with the molecular formula C4H4FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 5th position and an amino group at the 2nd position of the pyrimidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry .
Scientific Research Applications
5-Fluoropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of drugs to which 5-fluoropyrimidin-2-amine belongs, primarily target the enzyme thymidylate synthase .
Mode of Action
Fluoropyrimidines, including this compound, are known to inhibit thymidylate synthase, an enzyme crucial for dna synthesis . This inhibition disrupts DNA synthesis and function, leading to cell death .
Biochemical Pathways
Fluoropyrimidines are known to affect the folate-homocysteine cycle and purine and pyrimidine synthesis .
Pharmacokinetics
It is known that orally-administered fluoropyrimidines have erratic absorption and nonlinear pharmacokinetics . The primary and rate-limiting enzyme involved in the metabolism of these drugs is dihydropyrimidine dehydrogenase (DPD), which is present in high concentrations in the liver .
Result of Action
Fluoropyrimidines are known to cause dna strand breaks, leading to cell death .
Action Environment
It is known that the drug should be stored under an inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
5-Fluoropyrimidin-2-amine is classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
Biochemical Analysis
Cellular Effects
Fluorinated pyrimidines and their nucleosides have been widely used as biochemical tools for the elucidation of a number of problems encountered in cell biology and molecular biology .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3). This reaction proceeds with high regioselectivity, yielding 5-fluoro-2-aminopyrimidine derivatives .
Industrial Production Methods: In industrial settings, 2-chloro-5-fluoropyrimidine can be used as a starting material. This compound reacts with various amines in the presence of potassium carbonate (K2CO3) to form 5-fluoro-2-aminopyrimidine via a C-N bond-forming reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Fluorination: Selectfluor and silver carbonate (Ag2CO3) are commonly used for fluorination.
Substitution: Potassium carbonate (K2CO3) is used in substitution reactions involving 2-chloro-5-fluoropyrimidine.
Major Products Formed: The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further modified for specific applications .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
2-Amino-5-fluoropyridine: Another fluorinated heterocyclic compound with similar chemical properties.
Uniqueness: 5-Fluoropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective fluorination and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-fluoropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBZJKZJGKXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570058 | |
Record name | 5-Fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1683-85-8 | |
Record name | 5-Fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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